molecular formula C6H7N3O2 B2735593 N-methyl-2-nitropyridin-3-amine CAS No. 32605-06-4

N-methyl-2-nitropyridin-3-amine

Cat. No.: B2735593
CAS No.: 32605-06-4
M. Wt: 153.141
InChI Key: COULVCTZXWUPAG-UHFFFAOYSA-N
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Description

N-methyl-2-nitropyridin-3-amine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitropyridin-3-amine typically involves nitration and methylation reactionsThis can be achieved through a series of reactions involving halogenated intermediates and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-2-nitropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-methyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, methyl group, and amino group on the pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-2-4-8-6(5)9(10)11/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJOHCIQXAGJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303986
Record name N-Methyl-2-nitro-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32605-06-4
Record name N-Methyl-2-nitro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32605-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-nitro-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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